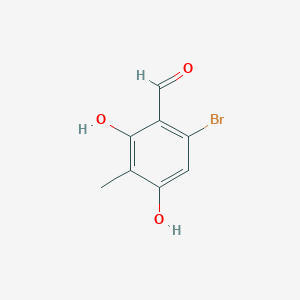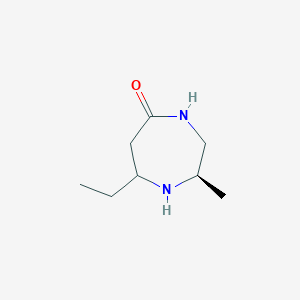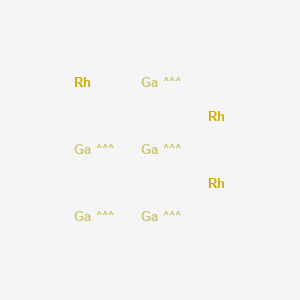![molecular formula C13H14O4 B12536248 3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid CAS No. 721968-30-5](/img/structure/B12536248.png)
3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid: is an organic compound with a complex structure that includes a methoxy group, a prop-2-yn-1-yloxy group, and a phenylpropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide to introduce the prop-2-yn-1-yloxy group. This is followed by a series of reactions to form the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The prop-2-yn-1-yloxy group can be reduced to form alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and prop-2-yn-1-yloxy groups can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Shares the methoxy and prop-2-yn-1-yloxy groups but lacks the propanoic acid moiety.
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Contains a similar aromatic structure with a methoxy group but differs in the side chain.
Uniqueness
3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
721968-30-5 |
|---|---|
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
3-(3-methoxy-4-prop-2-ynoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H14O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h1,4,6,9H,5,7-8H2,2H3,(H,14,15) |
InChI-Schlüssel |
FVGBDVFTZOLWFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)

![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)



![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)

![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)
![1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12536234.png)
![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
